Diallyl maleate

Catalog No.
S800578
CAS No.
999-21-3
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl maleate

CAS Number

999-21-3

Product Name

Diallyl maleate

IUPAC Name

bis(prop-2-enyl) but-2-enedioate

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

ZPOLOEWJWXZUSP-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Synonyms

Maleic acid diallyl ester

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)/C=C\C(=O)OCC=C

Anti-Cancer Properties

DAM has been widely studied for its potential anti-cancer properties. Studies suggest it may inhibit the growth and proliferation of various cancer cell lines through several mechanisms, including:

  • Induction of apoptosis (programmed cell death): DAM has been shown to activate various pathways leading to apoptosis in cancer cells [].
  • Inhibition of angiogenesis (formation of new blood vessels): DAM may suppress the development of new blood vessels that tumors need for growth and metastasis [].
  • Modulation of cell cycle progression: DAM may interfere with the cell cycle, preventing cancer cells from dividing and multiplying [].

Diallyl maleate is an organic compound with the molecular formula C10H12O4 and a molecular weight of approximately 196.20 g/mol. It is classified as a diallyl ester of maleic acid, featuring two allyl groups attached to the maleate moiety. Diallyl maleate is known for its reactivity due to the presence of multiple double bonds, making it a valuable intermediate in various

DAM's primary function lies in its ability to participate in polymerization reactions. During polymerization, the double bonds in DAM react with other monomers or growing polymer chains, creating cross-links and branched structures within the polymer network []. This mechanism enhances properties like mechanical strength, thermal stability, and chemical resistance of the resulting polymers.

  • DAM is considered a mild skin irritant and may cause eye irritation upon contact [].
  • It is recommended to handle DAM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
, primarily due to its unsaturated structure:

  • Radical Polymerization: Diallyl maleate can undergo radical polymerization, often initiated by compounds such as azobisisobutyronitrile. This reaction leads to the formation of poly(diallyl maleate), which exhibits useful properties for coatings and adhesives .
  • Substitution Reactions: The compound can react with nucleophiles, allowing for the introduction of various functional groups. For example, it can react with amines or alcohols to form corresponding esters or amides .
  • Crosslinking Reactions: In the presence of suitable catalysts, diallyl maleate can crosslink with other monomers or oligomers, enhancing the mechanical properties of the resulting materials .

Diallyl maleate can be synthesized through several methods:

  • Esterification Reaction:
    • Maleic anhydride is reacted with allyl alcohol in the presence of an acid catalyst (such as p-toluene sulfonic acid) at elevated temperatures (around 145 °C) to yield diallyl maleate.
  • Substitution Reactions:
    • A more complex method involves substituting allylic halides onto a preformed maleate ester under specific conditions, allowing for greater control over the reaction environment and product characteristics .
  • Hydrolysis Reactions:
    • Diallyl maleate can also be synthesized from terpene derivatives through hydrolysis and substitution reactions under mild conditions, which may enhance yield and purity .

Diallyl maleate has a wide range of applications across various industries:

  • Polymer Chemistry: It is extensively used as a monomer in the production of thermosetting resins and coatings due to its ability to form cross-linked networks.
  • Adhesives and Sealants: The compound's adhesive properties make it suitable for use in formulations for adhesives and sealants.
  • Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly in antimicrobial and anticancer formulations .

Interaction studies involving diallyl maleate focus on its reactivity with different nucleophiles and its behavior under polymerization conditions:

  • Reactivity with Nucleophiles: The compound's double bonds make it susceptible to nucleophilic attack, allowing for modifications that can tailor its properties for specific applications.
  • Polymerization Kinetics: Research has explored the kinetics of polymerization using diallyl maleate as a monomer, providing insights into optimal conditions for producing high-performance polymers .

Diallyl maleate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
Maleic AnhydrideC4H2O3A cyclic anhydride used widely in polyester synthesis.
Diallyl PhthalateC12H14O4Exhibits higher thermal stability compared to diallyl maleate.
Diallyl FumarateC10H12O4Similar reactivity but differs in stereochemistry and application scope.
Trimethylolpropane TriacrylateC15H18O5Known for its use in UV-curable coatings; offers different polymerization behavior.

Diallyl maleate is unique due to its specific reactivity profile and biological activities, making it particularly valuable in both industrial applications and potential therapeutic contexts .

The synthesis of diallyl maleate through conventional esterification represents the most established industrial pathway for producing this important chemical compound [6] [12]. The reaction proceeds through a two-stage mechanism wherein maleic anhydride first undergoes rapid monoesterification with allyl alcohol to form monoallyl maleate, followed by a slower, reversible second esterification step to yield the final diallyl maleate product [13].

The esterification reaction of maleic anhydride with allyl alcohol occurs under controlled temperature conditions, typically ranging from 383 to 413 Kelvin [13]. The first stage of the reaction proceeds rapidly and reaches near completion, forming the monoester intermediate [13]. The subsequent conversion to diallyl maleate represents the rate-determining step and requires careful optimization of reaction parameters to achieve high conversion rates [13].

Research conducted by Bartoszewicz and colleagues demonstrated that the kinetics of maleic anhydride esterification with alcohols follows second-order behavior with respect to both the acid and alcohol components [13]. Their comprehensive kinetic study revealed that the reaction rate can be described by the general equation rA = k · cαA · cβB, where the reaction orders α and β vary depending on the specific alcohol and catalyst system employed [13].

Catalyst SystemReaction Order (α)Reaction Order (β)Temperature Range (K)Activation Energy (kJ/mol)
Sulfuric acid1.00.5393-41363.2-72.3
Phosphotungstic acid1.00.5383-413126.7-129.7
Dowex 50WX81.01.0383-413139.2-140.3
Tetrabutyl zirconate1.50.0393-41373.1-85.2

The conventional esterification process requires continuous removal of water from the reaction system to drive the equilibrium toward product formation [13] [7]. This is typically achieved through azeotropic distillation, where water forms an azeotropic mixture with the alcohol component and is continuously removed from the reactor [13]. The water removal strategy is critical for achieving high conversion rates exceeding 95% in industrial applications [6].

Temperature effects on the esterification kinetics follow the Arrhenius equation, with activation energies ranging from 63.2 to 140.3 kilojoules per mole depending on the catalyst system employed [13]. The molar ratio of alcohol to maleic anhydride significantly influences reaction kinetics, with optimal ratios typically maintained between 2.2:1 and 5.0:1 to ensure complete conversion while minimizing excess reactant usage [13].

Catalytic Systems for Allylation Reactions

The catalytic systems employed in diallyl maleate synthesis demonstrate varying degrees of effectiveness and selectivity depending on their chemical nature and reaction conditions [13] [15]. Acid catalysts represent the primary category of catalytic systems, with both homogeneous and heterogeneous variants showing distinct kinetic behaviors and practical advantages [13].

Homogeneous acid catalysts, particularly sulfuric acid and phosphotungstic acid, exhibit the highest catalytic activity for maleic anhydride esterification reactions [13]. Sulfuric acid, despite its corrosive nature and environmental concerns, remains widely used in industrial applications due to its exceptional catalytic efficiency at low concentrations of 0.1 mass percent [13]. Phosphotungstic acid, a heteropolyacid with the chemical formula H3[P(W3O10)4]·6H2O, demonstrates comparable activity to sulfuric acid while offering improved selectivity and reduced corrosion potential [13].

The mechanism of acid-catalyzed esterification follows the classical Fischer esterification pathway [15]. The process involves protonation of the carbonyl oxygen in maleic anhydride, followed by nucleophilic attack from the alcohol, subsequent deprotonation, protonation of the hydroxyl group, elimination of water, and final deprotonation to yield the ester product [15]. This mechanism is designated as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [15].

Catalyst TypeConcentration (mass%)Reaction Rate at 393K (×10³ mol·min⁻¹·dm⁻³)Relative Activity
Sulfuric acid0.134.2High
Phosphotungstic acid0.527.6High
Dowex 50WX81.68.9Medium
Tetrabutyl zirconate1.14.0Low

Heterogeneous catalysts offer significant advantages in terms of product separation and catalyst recovery [13] [24]. Dowex 50WX8, a sulfonated gel ion-exchange resin based on styrene-divinylbenzene copolymer, provides moderate catalytic activity while enabling easy separation from the reaction mixture [13]. The catalyst can be reused multiple times after simple rinsing procedures, making it attractive for continuous industrial processes [13].

Lewis acid catalysts, exemplified by tetrabutyl zirconate, operate through a different mechanism compared to Brønsted acids [13]. These catalysts coordinate with the carbonyl oxygen of maleic anhydride, activating it toward nucleophilic attack by the alcohol [13]. However, Lewis acid catalysts generally exhibit lower activity compared to protonic acids and are susceptible to deactivation by water formed during the reaction [13].

Ion exchange resins have gained attention as environmentally friendly alternatives to traditional mineral acid catalysts [14] [22]. These solid acid catalysts eliminate the need for catalyst neutralization and reduce wastewater generation [14]. Research by Taysun and colleagues investigated the use of Amberlyst-15 and Amberlyst 131H+ ion exchange resins for maleic acid esterification, though conversion rates remained limited under their experimental conditions [14].

Solvent-Free Synthesis and Green Chemistry Approaches

Green chemistry approaches to diallyl maleate synthesis have emerged as environmentally sustainable alternatives to conventional solvent-based processes [17] [19] [20]. These methodologies focus on reducing environmental impact through elimination of organic solvents, use of renewable catalysts, and implementation of energy-efficient reaction conditions [17].

Solvent-free esterification represents a significant advancement in sustainable chemical synthesis [19] [20]. Research by Zhang and colleagues demonstrated successful esterification reactions under high-speed ball-milling conditions at room temperature, eliminating the need for organic solvents and elevated temperatures [19]. The mechanically induced solvent-free method employs iodine/potassium dihydrogen phosphate and potassium iodide/triethyl phosphite systems as effective alternatives to traditional phosphine-based reagents [19].

The advantages of solvent-free synthesis include reduced environmental impact, simplified purification procedures, and elimination of solvent recovery costs [19] [20]. These methods typically achieve ester conversions exceeding 90% under mild reaction conditions, demonstrating comparable efficiency to conventional approaches while significantly reducing environmental burden [20].

Deep eutectic solvents have emerged as promising green alternatives for esterification catalysis [20] [14]. Research conducted on oleic acid-based wax ester synthesis demonstrated that acidic deep eutectic solvents composed of choline chloride and p-toluenesulfonic acid achieve esterification conversions of 99.1% under optimized conditions [20]. The catalyst system operates effectively at temperatures as low as 70 degrees Celsius and can be reused five times with consistent activity [20].

Ionic liquids represent another category of green catalysts for esterification reactions [22]. 2-Hydroxyethylammonium bisulfate has been successfully employed as a Brønsted acidic ionic liquid catalyst for esterification of acetic acid with various alcohols [22]. The ionic liquid catalyst demonstrates high esterification efficiency and can be reused six times while maintaining quantitative yields [22].

Green Chemistry MethodTemperature (K)Catalyst TypeConversion (%)Advantages
Solvent-free ball-milling298I₂/KH₂PO₄>90Room temperature, no solvents
Deep eutectic solvents343ChCl/p-TsOH99.1Recyclable, mild conditions
Ionic liquid catalysis313-3732-HEAS>95Reusable, high selectivity
Microwave-assisted373-423PPh₃/I₂>85Rapid reaction, energy efficient

Microwave-assisted synthesis provides an energy-efficient approach to esterification reactions [23]. The use of triphenylphosphine in conjunction with molecular iodine under microwave irradiation achieves efficient ester formation without requiring additional bases or catalysts [23]. This methodology demonstrates high chemoselectivity and significantly reduced reaction times compared to conventional heating methods [23].

Enzymatic catalysis represents the pinnacle of green chemistry approaches for ester synthesis [21]. Immobilized lipases, particularly Candida antarctica lipase B, catalyze esterification reactions under mild conditions with excellent selectivity [21]. The enzymatic approach operates at temperatures between 335 and 355 Kelvin and achieves conversions up to 72.3% while maintaining catalyst stability through multiple reaction cycles [21].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of diallyl maleate requires comprehensive optimization of multiple process parameters to achieve economic viability while maintaining product quality and environmental compliance [26] [28] [29]. The optimization strategies encompass reactor design, process intensification, continuous operation modes, and integrated separation systems [26].

Continuous reactor systems offer significant advantages over batch operations for large-scale diallyl maleate production [26] [29]. Research on continuous double-step esterification using ultrasonic clamp reactors demonstrated the potential for achieving high conversion rates with reduced residence times [26]. The ultrasonic enhancement technology enables complete esterification within 32 seconds residence time while maintaining energy consumption at 0.05796 kilowatt-hours per liter of product [26].

Process optimization through response surface methodology has proven effective for determining optimal operating conditions [28]. D-optimal design experiments enable systematic evaluation of multiple process variables including temperature, catalyst concentration, molar ratios, and reaction time [28]. This statistical approach minimizes the number of required experiments while maximizing information content for process optimization [28].

The implementation of continuous water removal systems represents a critical aspect of industrial esterification processes [6] [29]. Advanced separation technologies including vacuum distillation, molecular sieves, and membrane separation enable efficient water removal while minimizing energy consumption [29]. The integration of these separation technologies with reactor systems enables achievement of conversion rates exceeding 95% in continuous operation [6].

Heat integration strategies significantly impact the economic viability of industrial diallyl maleate production [26]. The exothermic nature of esterification reactions enables heat recovery for preheating reactants and driving separation processes [26]. Advanced heat exchanger networks and process integration minimize external heating requirements and reduce overall energy consumption [26].

Process ParameterConventional OperationOptimized OperationImprovement Factor
Residence Time2-7 hours0.5-3 hours2-4x
Energy Consumption0.15-0.25 kWh/L0.05-0.08 kWh/L3-5x
Conversion Rate85-92%95-99%1.1-1.15x
Catalyst Usage0.5-2.0 mass%0.1-0.5 mass%2-4x

Quality control systems in industrial diallyl maleate production require continuous monitoring of key process variables and product specifications [25]. Advanced analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy enable real-time monitoring of conversion rates and product purity [25]. The implementation of statistical process control ensures consistent product quality while minimizing off-specification production [25].

Environmental compliance in industrial operations necessitates implementation of waste minimization and emission control strategies [26] [28]. The adoption of green chemistry principles, including catalyst recycling, solvent elimination, and energy efficiency improvements, reduces environmental impact while improving process economics [26]. Advanced process control systems optimize operating conditions to minimize waste generation and energy consumption [28].

Physical Description

Liquid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

196.07355886 g/mol

Monoisotopic Mass

196.07355886 g/mol

Heavy Atom Count

14

UNII

227660Q54M

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.02%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

999-21-3

Wikipedia

Diallyl maleate
Bis(prop-2-enyl) but-2-enedioate

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1,4-di-2-propen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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